N-(2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide
Description
N-(2-(Thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide is a benzamide derivative featuring a thiophene-containing ethylamine side chain and a para-substituted trifluoromethoxy group on the benzoyl ring. The trifluoromethoxy group (-OCF₃) is a strong electron-withdrawing substituent, which enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. This structural motif is common in medicinal chemistry for optimizing pharmacokinetic properties and target binding affinity . These methods typically employ intermediates like bromoethoxyethyl derivatives (e.g., N-(2-(2-bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide, ) for subsequent functionalization with piperazine or other amines.
Properties
IUPAC Name |
N-(2-thiophen-3-ylethyl)-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c15-14(16,17)20-12-3-1-11(2-4-12)13(19)18-7-5-10-6-8-21-9-10/h1-4,6,8-9H,5,7H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCONIEALHMJDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC2=CSC=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide typically involves the following steps:
Formation of the Thiophene Derivative: The thiophene ring is functionalized with an ethyl group through a Friedel-Crafts alkylation reaction.
Coupling with Benzamide: The thiophene derivative is then coupled with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and electrochromic devices.
Mechanism of Action
The mechanism of action of N-(2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The thiophene ring and trifluoromethoxy group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzamide Core
The benzamide scaffold is highly modular, with substitutions at the para position significantly influencing physicochemical and biological properties. Key analogs include:
- Its strong electron-withdrawing nature may also reduce oxidative metabolism, enhancing plasma half-life .
- Chlorophenyl-Piperazine : Analogous compounds (e.g., ) exhibit high affinity for dopamine D3 receptors, suggesting that the trifluoromethoxy variant could be tailored for neurological targets.
- Hydroxyethoxy (-OCH₂CH₂OH) : This substituent improves aqueous solubility but may limit blood-brain barrier penetration, making it less suitable for CNS targets compared to -OCF₃ .
Side Chain Modifications
The ethyl-thiophene side chain is conserved across analogs, but linker flexibility and terminal groups vary:
- Piperazine-Ethoxy Linkers (): These extend the molecule’s length and introduce basic nitrogen atoms, enhancing interactions with G-protein-coupled receptors (GPCRs). For example, dichlorophenyl-piperazine derivatives () showed 48% synthetic yield, indicating favorable reactivity .
- Bromoethoxy Intermediate (): The bromoethoxy group facilitates further functionalization (e.g., with piperazines), but its reactivity may lead to byproducts, necessitating dual purification via normal- and reverse-phase chromatography .
Pharmacological Implications
- Sigma Receptor Targeting : highlights that benzamides with piperidinyl/piperazinyl side chains (e.g., [¹²⁵I]PIMBA) exhibit high tumor uptake in prostate cancer models. The trifluoromethoxy group in the target compound may enhance sigma receptor binding due to increased lipophilicity .
- Dopamine D3 Receptor : Analogs with chlorophenyl-piperazine moieties () demonstrate selective D3 affinity, suggesting that the target compound’s -OCF₃ group could be optimized for similar neurological applications .
Spectroscopic Characterization
- IR Spectroscopy :
- C=O Stretch : Observed at ~1663–1682 cm⁻¹ in benzamide precursors (). The absence of this peak in cyclized products confirms successful triazole formation (irrelevant to benzamides but methodologically analogous) .
- S-H/C=S Stretch : Absent in thione tautomers (), but trifluoromethoxy groups would show distinct C-F vibrations (~1100–1200 cm⁻¹).
- NMR :
- ¹⁹F NMR : Expected singlet for -OCF₃ at ~-58 ppm (based on trifluoromethoxy analogs).
- ¹H NMR : Thiophene protons resonate at ~7.3–7.5 ppm (), while piperazine/ethyleneoxy protons appear at ~2.5–3.8 ppm .
Biological Activity
N-(2-(thiophen-3-yl)ethyl)-4-(trifluoromethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and research findings.
Chemical Structure and Synthesis
This compound consists of a thiophene ring, an ethyl group, and a trifluoromethoxy-substituted benzamide. The synthesis typically involves:
- Formation of the Thiophene Derivative : The thiophene ring is synthesized through methods such as the Gewald reaction or Friedel-Crafts alkylation.
- Coupling with Benzamide : The thiophene derivative is reacted with 4-(trifluoromethoxy)benzoyl chloride in the presence of a base like triethylamine to yield the final product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, structural modifications in related compounds have shown varying degrees of activity against bacteria and fungi. The presence of electron-withdrawing groups, such as trifluoromethyl, has been associated with enhanced antimicrobial activity .
Table 1: Antimicrobial Activity Comparison
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| N-(2-(thiophen-3-yl)ethyl)-4-TFMB | TBD | Antibacterial/Fungal |
| Amphotericin B | 0.50 | Antifungal |
| Ciprofloxacin | ≤1 | Antibacterial |
Anti-inflammatory and Anticancer Potential
The compound has also been investigated for its anti-inflammatory and anticancer properties. The trifluoromethoxy group is believed to enhance the compound's binding affinity to specific molecular targets, which may include enzymes involved in inflammatory pathways or cancer cell proliferation.
Case Study: Anticancer Activity
In a study evaluating various amide derivatives, compounds structurally related to this compound exhibited promising anticancer activity against several cancer cell lines. The mechanism was attributed to the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer progression .
The biological activity of this compound is primarily mediated through:
- Target Interaction : The thiophene ring may interact with aromatic residues in target proteins, while the trifluoromethoxy group enhances metabolic stability and binding affinity.
- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, leading to reduced inflammation or tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
